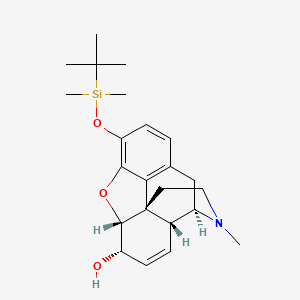

3-(tert-Butyldimethylsilyl)morphine

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H33NO3Si |

|---|---|

Molecular Weight |

399.6 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-[tert-butyl(dimethyl)silyl]oxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |

InChI |

InChI=1S/C23H33NO3Si/c1-22(2,3)28(5,6)27-18-10-7-14-13-16-15-8-9-17(25)21-23(15,11-12-24(16)4)19(14)20(18)26-21/h7-10,15-17,21,25H,11-13H2,1-6H3/t15-,16+,17-,21-,23-/m0/s1 |

InChI Key |

SCZZXZLIWGIXOV-NNVHCVSOSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of 3-(tert-Butyldimethylsilyl)morphine. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the molecular framework, confirming the successful silylation at the intended phenolic hydroxyl group and verifying the integrity of the morphine scaffold.

¹H-NMR Spectroscopic Analysis of Silylated Morphine Derivatives

The ¹H-NMR spectrum provides a detailed map of the proton environment within a molecule. The silylation of morphine's phenolic hydroxyl group to form this compound induces characteristic shifts in the signals of nearby protons, particularly the aromatic protons on the A-ring.

In the parent morphine molecule, the aromatic protons H-1 and H-2 typically appear as doublets in the range of 6.5-6.7 ppm. rsc.org Upon silylation, these signals are expected to experience a slight upfield or downfield shift due to the alteration of the electronic environment by the TBDMS group. The most significant new signals introduced into the spectrum are those corresponding to the TBDMS group itself: a sharp singlet integrating to nine protons for the tert-butyl group, typically appearing in the upfield region around 0.9-1.0 ppm, and a singlet integrating to six protons for the two methyl groups attached to the silicon atom, usually found near 0.1-0.2 ppm.

The other protons of the morphine skeleton, such as H-5, H-7, and the N-methyl group, would be expected to show minimal changes in their chemical shifts, confirming that the modification is localized to the 3-position. nih.gov The presence and integration of these characteristic signals provide strong evidence for the formation of the this compound derivative. publish.csiro.au

Table 1: Representative ¹H-NMR Chemical Shifts for Morphine and Expected Shifts for this compound. Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.

| Proton Assignment | Typical Morphine Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) | Key Observations |

|---|---|---|---|

| H-1, H-2 (Aromatic) | 6.5 - 6.7 (d) | ~6.6 - 6.8 | Minor shift due to electronic change at C-3. |

| H-5 | ~4.9 | ~4.9 | Largely unaffected. |

| N-CH₃ | ~2.4 | ~2.4 | Unaffected by silylation at C-3. |

| Si-C(CH₃)₃ (tert-Butyl) | N/A | ~0.9 - 1.0 (s, 9H) | Strong, characteristic singlet indicating the tert-butyl group. |

| Si-(CH₃)₂ | N/A | ~0.1 - 0.2 (s, 6H) | Characteristic singlet for the dimethylsilyl protons. |

¹³C-NMR Spectroscopic Analysis and Assignment

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The carbon signals in morphine are well-documented. nih.govhmdb.ca Silylation at the 3-position phenolic oxygen directly impacts the chemical shift of the adjacent carbon, C-3, and other carbons in the aromatic A-ring (C-1, C-2, C-4, C-11, C-12).

The C-3 signal in morphine, typically found around 140-145 ppm, would show a significant shift upon derivatization. The carbons of the TBDMS group itself provide new, unambiguous signals: the quaternary carbon of the tert-butyl group appears around 25-26 ppm, the methyl carbons of the tert-butyl group near 18-19 ppm, and the dimethylsilyl carbons in the upfield region, often near 0 ppm. rsc.org The observation of these new signals, along with shifts in the aromatic region and the largely unchanged signals for the other aliphatic carbons of the morphine structure, confirms the identity of this compound. nih.gov

Table 2: Representative ¹³C-NMR Chemical Shifts for Morphine and Expected Shifts for this compound. Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.

| Carbon Assignment | Typical Morphine Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) | Key Observations |

|---|---|---|---|

| C-3 | ~141.3 | Shifted | Directly affected by silylation. |

| C-4 | ~145.9 | Shifted | Affected by modification at C-3. |

| Aliphatic Carbons (e.g., C-9, C-10, C-13, C-14) | 20-70 | Largely Unchanged | Confirms integrity of the morphine core. |

| Si-C (CH₃)₃ | N/A | ~18-19 | Quaternary carbon of the TBDMS group. |

| Si-C(C H₃)₃ | N/A | ~25-26 | Methyl carbons of the tert-butyl group. |

| Si-(C H₃)₂ | N/A | ~ -4 to -5 | Methyl carbons attached to silicon, highly shielded. |

Mass Spectrometry Techniques for Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm) of the true molecular mass. This high accuracy allows for the determination of a compound's elemental formula, which is a critical step in its identification. nih.gov

For this compound (C₂₃H₃₅NO₃Si), the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, would measure this ion's m/z value. bruker.com If the measured mass matches the calculated mass within a very narrow tolerance (e.g., <5 ppm), it provides very strong evidence for the compound's elemental composition, distinguishing it from other molecules with the same nominal mass. bruker.comrsc.org

Table 3: Calculated HRMS Data for this compound.

| Compound | Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|---|

| This compound | C₂₃H₃₅NO₃Si | [M+H]⁺ | 414.2408 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Silylated Opioids

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. While morphine itself has poor chromatographic properties due to its polar hydroxyl groups, silylation dramatically improves its suitability for GC-MS analysis. jfda-online.com The conversion of the polar hydroxyl groups into less polar silyl (B83357) ethers increases volatility and thermal stability, leading to better peak shapes and resolution. researchgate.net

Derivatization of morphine with silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common practice in toxicological and forensic analysis. ies.gov.plsigmaaldrich.com Similarly, this compound, being a silylated derivative, is well-suited for GC-MS analysis.

In the mass spectrometer, the compound undergoes fragmentation upon electron ionization (EI). The resulting fragmentation pattern is highly characteristic and serves as a chemical fingerprint for identification. For silylated opiates, the fragmentation is predictable. Key fragments often arise from the cleavage of the silyl group and rearrangements within the morphine core. A prominent fragment ion in the mass spectrum of TBDMS-derivatized compounds is often the [M-57]⁺ ion, corresponding to the loss of the tert-butyl group (C₄H₉). The molecular ion peak ([M]⁺) for this compound would be expected at m/z 413. The analysis of these characteristic ions by selected ion monitoring (SIM) allows for highly sensitive and specific detection and quantification of the compound in complex matrices. nih.govnyc.gov

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI).

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 413 | [M]⁺ | Molecular Ion |

| 398 | [M-CH₃]⁺ | Loss of a methyl group. |

| 356 | [M-C(CH₃)₃]⁺ | Loss of the tert-butyl group, a characteristic fragmentation for TBDMS ethers. |

| 285 | [Morphine]⁺ | Loss of the entire TBDMS-O group. |

Chromatographic Purification and Isolation Methods

Flash Chromatography for Purification of Reaction Intermediates

Flash chromatography is a widely used and efficient technique for the purification of synthetic compounds, making it highly suitable for the isolation of reaction intermediates like this compound from crude reaction mixtures. phenomenex.comchromtech.com This method is a form of medium-pressure liquid chromatography that utilizes gas pressure (typically nitrogen or compressed air) to accelerate the flow of the mobile phase through a column packed with a stationary phase, most commonly silica (B1680970) gel. phenomenex.com

The primary application of flash chromatography in this context is to separate the desired silylated product from unreacted starting materials, reagents, and any by-products generated during the synthesis. chromtech.com Its speed and efficiency are significant advantages over traditional gravity-fed column chromatography. phenomenex.com

The process involves several key steps:

Column Packing: A glass column is packed with the stationary phase, usually silica gel with a particle size of around 25 to 50 microns. chromtech.com

Sample Loading: The crude reaction mixture can be loaded onto the column directly as a concentrated solution or, for compounds with poor solubility, adsorbed onto a small amount of silica gel and loaded as a solid. rochester.edu

Elution: A solvent system (mobile phase) is chosen based on preliminary analysis (e.g., by thin-layer chromatography) to achieve good separation. The solvent is then pushed through the column under pressure, and fractions are collected as they elute. chromtech.comrochester.edu

This technique is effective for purifying gram to milligram quantities of material, making it ideal for laboratory-scale synthesis. chromtech.com

Considerations for Silylated Compound Stability in Chromatographic Systems

While TBDMS ethers are significantly more stable than their TMS counterparts, their stability during chromatographic purification is not absolute and requires careful consideration. organic-chemistry.org The primary concern during flash chromatography on a standard silica gel column is the acidic nature of the stationary phase. rochester.edu

Silica gel possesses acidic silanol (B1196071) groups (Si-OH) on its surface, which can catalyze the hydrolysis (cleavage) of acid-sensitive protecting groups, including silyl ethers. rochester.edu If the 3-(tert-butyldimethylsilyl) group is cleaved during purification, the desired product will be lost, and the parent alcohol (morphine) will be recovered instead, compromising the purification yield.

To mitigate this risk, several strategies can be employed:

Deactivation of Silica Gel: The acidity of the silica gel can be neutralized by pre-treating or "deactivating" the column. This is commonly done by flushing the packed column with a solvent system containing a small amount of a basic amine, such as 1-3% triethylamine, before loading the sample. rochester.edu This process neutralizes the acidic sites on the silica surface, rendering it safer for acid-sensitive compounds. rochester.edu

Use of Alternative Stationary Phases: If a compound is particularly sensitive, alternative, less acidic stationary phases like alumina (B75360) or magnesium silicate (B1173343) can be used. phenomenex.com

Solvent Choice: The choice of elution solvent can also play a role. While solvents like dichloromethane (B109758) can offer good dissolving power, they may lead to slower flow and increased pressure, prolonging the contact time between the silylated compound and the stationary phase. rochester.edu

The hydrolytic stability of TBDMS ethers is approximately 10,000 times greater than that of TMS ethers, making them generally robust enough for purification on silica gel, provided appropriate precautions are taken. organic-chemistry.org

Mechanistic Investigations of Chemical Transformations Involving 3 Tert Butyldimethylsilyl Morphine Intermediates

Elucidation of Selectivity in Silylation and De-silylation Reactions

The morphine molecule possesses two hydroxyl groups at positions C3 (phenolic) and C6 (allylic secondary alcohol), which exhibit different reactivity. The C3 phenolic hydroxyl is more acidic and generally more reactive towards silylating agents under basic conditions. However, achieving selective protection can be challenging.

Silylation: The reaction of morphine with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole (B134444) typically leads to the formation of 3,6-di-O-tert-butyldimethylsilylmorphine. nih.gov Obtaining the mono-silylated 3-(tert-Butyldimethylsilyl)morphine requires careful control of reaction conditions, often relying on kinetic control at lower temperatures and stoichiometric amounts of the silylating agent.

De-silylation: The selective removal of the silyl (B83357) groups is crucial for further synthetic manipulations. The C3-O-Si bond, being a silyl aryl ether, is more labile than the C6-O-Si silyl alkyl ether bond under specific conditions. Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are particularly effective for this selective cleavage. The high strength of the silicon-fluoride bond provides a strong thermodynamic driving force for the reaction. chem-station.com

A common strategy involves the initial bis-silylation of morphine, followed by the selective removal of the 3-O-TBDMS group. libretexts.org Research has shown that using a catalytic amount of TBAF can achieve high selectivity for the 3-position deprotection, yielding 6-O-tert-butyldimethylsilylmorphine. nih.gov This selectivity is attributed to the greater steric accessibility and higher reactivity of the phenolic silyl ether compared to the allylic one. Water can play a role in the catalytic cycle by regenerating the TBAF catalyst. nih.gov

| Reagent/Conditions | Substrate | Product | Selectivity | Reference |

| TBDMSCl, Imidazole, DMF | Morphine | 3,6-di-O-TBDMS-morphine | Low (favors bis-silylation) | nih.gov |

| Catalytic TBAF, THF | 3,6-di-O-TBDMS-morphine | 6-O-TBDMS-morphine | High for 3-O-de-silylation | nih.govlibretexts.org |

| 0.25 eq TBAF, THF/H₂O | 3,6-di-O-TBDPS-morphine | 6-O-TBDPS-morphine | High for 3-O-de-silylation | nih.gov |

This table summarizes the selectivity observed in silylation and de-silylation reactions on the morphine scaffold.

Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands stabilize the palladium catalyst, influence its reactivity, and control the selectivity of the reaction. For transformations on the complex morphine scaffold, bulky and electron-rich phosphine (B1218219) ligands have proven to be particularly effective. nih.gov

These ligands enhance the rate of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.gov For example, in Suzuki-Miyaura couplings of aryl triflates (derived from the 3-hydroxy group of morphine), ligands like tetrakis(triphenylphosphine) (PPh₃) are commonly used. nih.gov More advanced, sterically hindered dialkylbiaryl phosphine ligands (e.g., SPhos, BrettPhos) have been shown to improve catalyst performance, allowing for the coupling of more challenging substrates under milder conditions. nih.gov The use of specific ligands can also prevent side reactions and improve the yield and purity of the desired morphine analogs.

| Reaction Type | Palladium Catalyst/Ligand | Substrate Type | Key Finding | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-O-Triflyl-morphine derivative | Effective for C-C bond formation at C3 | nih.gov |

| Buchwald-Hartwig | Pd(dba)₂ / Ferrocenyl phosphines | Aryl tosylates | Efficient C-N bond formation | nih.gov |

| Heck | Pd(OAc)₂ / Phosphine ligand | 1-Bromocodeine derivative | Formation of 1-vinylcodeine derivatives | researchgate.net |

| Suzuki-Miyaura | Pd(OAc)₂ / BrettPhos | Aryl mesylates | Effective coupling with boronic acids | nih.gov |

This table illustrates the application of various palladium-ligand systems in cross-coupling reactions on morphine-related scaffolds.

The catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling at the C3 position of a morphine derivative, can be described as follows:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-triflate (C-OTf) bond of the 3-O-triflyl-6-O-TBDMS-morphine substrate. This forms a Pd(II) intermediate. The electron-rich nature of the morphine scaffold can influence the rate of this step.

Transmetallation : The organoboron reagent (e.g., an arylboronic acid) exchanges its organic group with the triflate group on the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. pku.edu.cnorganic-chemistry.org

The bulky nature of the morphine skeleton and the silyl protecting group at C6 can sterically influence these steps, potentially affecting the rate and efficiency of the catalytic turnover.

Radical Reactions and Their Application to Morphine Analog Synthesis

Radical chemistry offers unique pathways for the functionalization of complex molecules like morphine. While less common than ionic reactions, radical-mediated transformations can create bonds that are otherwise difficult to form. For instance, radical intermediates have been proposed in the synthesis of A-ring-fused aminothiazole derivatives of codeine, a close relative of morphine. nih.gov

In the context of a silylated morphine derivative, the enol ether moiety (at C6-C7 after protection of the C3-OH) could potentially participate in radical additions. For example, an electrophilic radical could add to the electron-rich double bond of a silyl enol ether, generating an α-silyloxy radical intermediate. nih.gov This intermediate could then be trapped or undergo further reaction, leading to novel C-C bond formations. The development of iron-catalyzed methods for the dicarbofunctionalization of enol silyl ethers showcases the potential of such radical-based strategies for complex molecule synthesis. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder, Nitroso-Ene) with Silylated Substrates

Cycloaddition reactions are powerful methods for constructing cyclic systems. The diene system present in ring C of morphine derivatives (positions 6, 7, 8, and 14) can participate in these transformations, particularly in precursors like thebaine or related structures.

Diels-Alder Reaction: Thebaine, which has a 3-methoxy group, readily undergoes Diels-Alder reactions. researchgate.net A 3-O-silylated morphine derivative would be expected to behave similarly. The 3-silyloxy group is electron-donating, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system. organic-chemistry.orgmasterorganicchemistry.com In a normal electron-demand Diels-Alder reaction, this makes the diene more nucleophilic and accelerates the reaction with an electron-poor dienophile. masterorganicchemistry.com The rigid, T-shaped structure of the morphine skeleton dictates that the dienophile will typically approach from the less sterically hindered β-face, leading to high stereoselectivity in the resulting cycloadducts. researchgate.net

Nitroso-Ene Reaction: The intramolecular nitroso-ene reaction has been developed as a method for constructing the morphan skeleton. pku.edu.cn DFT calculations have shown that this reaction can proceed in a stepwise fashion through either zwitterionic or diradical intermediates. pku.edu.cn The rate-determining step is the initial C-N bond formation between the nitroso group and the alkene. pku.edu.cn Furthermore, studies on thebaine have shown that it can react with nitrosoarenes in 1,4-cycloaddition reactions. lboro.ac.uk A silylated morphine derivative with an appropriate tether could likely undergo analogous transformations, providing access to novel bridged structures.

Influence of Silyl Groups on Reaction Kinetics and Thermodynamics

The presence of a silyl group, such as the TBDMS group at the C3 position of morphine, exerts significant influence over the kinetics and thermodynamics of chemical reactions.

Kinetics:

Electronic Effects: Silyl ethers are more electron-donating than the corresponding hydroxyl or benzyl (B1604629) ether groups. This "arming" effect increases the nucleophilicity of nearby functional groups. nih.gov For example, in a Diels-Alder reaction, the electron-donating 3-O-TBDMS group increases the reactivity of the diene, accelerating the reaction rate. masterorganicchemistry.com

Steric Effects: The TBDMS group is sterically demanding. This bulk can direct reagents to attack from the less hindered face of the molecule, enhancing stereoselectivity. nih.gov Conversely, it can also slow down reactions by impeding the approach of a reagent to a nearby reactive center (steric hindrance). libretexts.org In glycosylation reactions, for instance, bulky silyl groups on the donor can completely control facial selectivity. sonaricollege.in

Thermodynamics:

Stability: The steric bulk of the TBDMS group can influence the thermodynamic stability of products and intermediates. It may favor the formation of a thermodynamically more stable, less sterically congested product. In some cases, reactions can be driven by thermodynamic control rather than kinetic control. rsc.orgyoutube.com

Deprotection: The thermodynamics of de-silylation are dominated by the strength of the newly formed bonds. The cleavage of a Si-O bond (approx. 110 kcal/mol) using a fluoride source is highly favorable due to the formation of the exceptionally strong Si-F bond (approx. 142 kcal/mol), providing a large thermodynamic driving force for the reaction. chem-station.com This makes the deprotection step essentially irreversible.

Preclinical Pharmacological Research on 3 Tert Butyldimethylsilyl Morphine and Derived Analogs

Opioid Receptor Binding Affinity and Selectivity Profiling (in vitro)

The initial step in characterizing a novel opioid compound involves determining its binding affinity for the various opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). This is typically achieved through competitive radioligand binding assays. In these assays, a radiolabeled ligand with known high affinity for a specific receptor subtype is incubated with a preparation of cell membranes containing the receptor. The novel compound is then introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the novel compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the inhibition constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.

Mu (µ) Opioid Receptor Binding Studies

The µ-opioid receptor is the primary target for morphine and many clinically used opioids, mediating their analgesic effects. In a typical µ-opioid receptor binding assay, membranes from cells expressing the human µ-opioid receptor (hMOR) are incubated with a radioligand such as [³H]-DAMGO. Based on the SAR of 3-substituted morphine derivatives, it is anticipated that 3-(tert-Butyldimethylsilyl)morphine would exhibit a significantly lower affinity for the µ-opioid receptor compared to morphine. The large silyl (B83357) ether group would likely disrupt the hydrogen bonding interactions that the parent hydroxyl group forms within the receptor's binding site.

Delta (δ) Opioid Receptor Binding Studies

To assess the affinity for the δ-opioid receptor, a similar competitive binding assay would be employed, using a δ-selective radioligand like [³H]-naltrindole. Generally, morphine itself has a lower affinity for δ-receptors compared to µ-receptors. It is plausible that the introduction of the bulky silyl group at the 3-position would further decrease the affinity for the δ-opioid receptor.

Kappa (κ) Opioid Receptor Binding Studies

The binding affinity for the κ-opioid receptor is determined using a κ-selective radioligand such as [³H]-U69,593. Morphine's affinity for the κ-receptor is considerably lower than for the µ-receptor. The structural modification in this compound is expected to also result in a low affinity for the κ-opioid receptor, likely even lower than that of morphine.

Quantitative Determination of Inhibition Constants (Ki Values)

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. While specific Ki values for this compound are not documented, a hypothetical representation based on related compounds is presented below. It is important to note that these are estimated values to illustrate the expected trend.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Morphine | ~1-10 | ~100-500 | ~100-500 |

| This compound | >100 (Estimated) | >1000 (Estimated) | >1000 (Estimated) |

Receptor Functional Activity Characterization (in vitro)

Beyond binding affinity, it is crucial to determine the functional activity of a compound at the receptor—whether it acts as an agonist, antagonist, or partial agonist. This is often assessed using G-protein coupling assays.

G-Protein Coupling Assays (e.g., [³⁵S]GTPγS Binding)

Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist binds to the receptor, it triggers a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to its activation and downstream signaling. The [³⁵S]GTPγS binding assay measures this initial step of receptor activation. In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used. The amount of radioactivity incorporated into the cell membranes is proportional to the extent of G-protein activation by the test compound.

Given the predicted low binding affinity of this compound for opioid receptors, it is highly probable that this compound would exhibit very low efficacy in stimulating [³⁵S]GTPγS binding at µ, δ, and κ receptors. It is more likely to behave as a very weak partial agonist or, more plausibly, as an antagonist, although without experimental data, this remains speculative. If it were to show any agonist activity, the potency (EC50 value) would be expected to be very low.

A hypothetical data table illustrating the expected functional activity is provided below. The Emax value represents the maximum stimulation of [³⁵S]GTPγS binding relative to a standard full agonist.

| Compound | Receptor | Potency (EC50, nM) | Efficacy (Emax, % vs. DAMGO) |

| Morphine | µ-Opioid | ~50-100 | ~80-100 |

| This compound | µ-Opioid | >10,000 (Estimated) | <10 (Estimated) |

Agonist and Antagonist Functional Efficacy Determination

The functional activity of novel opioid compounds is a critical determinant of their therapeutic potential. This is assessed by determining their efficacy as agonists, partial agonists, or antagonists at opioid receptors. Agonist-antagonist opioids represent a varied class of drugs that exhibit moderate to strong pain-relieving effects, comparable to pure agonists like morphine, but within a limited effective dose range. nih.govcapes.gov.br This group includes compounds that act as agonists or partial agonists at one opioid receptor type while acting as antagonists at another. nih.gov Another category within this class consists of drugs that are partial agonists at a single receptor. nih.gov

In the context of morphine analogs, butorphanol, a partial agonist, has demonstrated equipotent antinociceptive effects to morphine in certain preclinical tests. capes.gov.br Buprenorphine, another partial agonist at the mu-opioid receptor (MOR), is significantly more potent than morphine when administered via injection. nih.gov The functional efficacy of these compounds is often evaluated in vitro using assays such as the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor binding. For instance, several nitazene (B13437292) analogs, which are potent MOR agonists, have been shown to be full agonists in this assay. nih.gov

The determination of whether a compound acts as a full agonist, partial agonist, or antagonist is tissue- and assay-dependent. For example, morphine acts as a full agonist for inhibiting adenylyl cyclase in HEK293 cells, but it behaves as a very weak partial agonist or competitive antagonist in the rat vas deferens. nih.gov This highlights the complexity of characterizing the functional efficacy of opioid ligands.

Analysis of G-Protein Biased Signaling Pathways

The concept of "biased agonism" or "functional selectivity" has emerged as a promising strategy in opioid drug discovery. This refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another upon binding to a G-protein coupled receptor (GPCR) like the mu-opioid receptor (MOR). uthscsa.edubohrium.comnih.gov Opioids mediate their analgesic effects primarily through G-protein signaling, while adverse effects such as respiratory depression and tolerance are thought to be linked to the β-arrestin pathway. nih.govresearchgate.net

The goal is to develop G-protein biased MOR agonists that selectively activate the G-protein pathway, thereby providing pain relief with a reduced side-effect profile. researchgate.netnih.gov Several compounds, such as TRV130 (oliceridine), PZM21, and SR-17018, have been identified as G-protein biased MOR agonists and have shown promising preclinical data. researchgate.netnih.gov For example, SR-17018, a G-protein biased agonist, produces antinociception in mice with an improved therapeutic window concerning respiratory suppression. uthscsa.edu Furthermore, chronic treatment with SR-17018 did not lead to the development of tolerance in various mouse pain models. uthscsa.edu

The degree of signaling bias can be quantified and is often proportional to the improvement in the therapeutic window. uthscsa.edu However, it is worth noting that some recent studies have challenged the direct correlation between β-arrestin recruitment and all adverse effects, suggesting that the underlying mechanisms may be more complex. elifesciences.org

Structure-Activity Relationship (SAR) Studies Pertaining to C3-Modifications

The modification of the C3-phenolic hydroxyl group of morphine has been a focal point of structure-activity relationship (SAR) studies for decades. This position is crucial for the analgesic activity of morphine and its derivatives. nih.gov

Impact of the C3-O-Silyl Group on Opioid Receptor Recognition

The introduction of a silyl ether at the C3 position of morphine, such as the tert-butyldimethylsilyl (TBDMS) group, primarily serves as a protecting group during the synthesis of other derivatives. nih.gov This modification allows for selective reactions at other positions of the morphine scaffold. While the direct impact of the C3-O-silyl group on opioid receptor binding is not extensively detailed as a primary pharmacophore, its role as a synthetic intermediate is invaluable. The removal of this protecting group to regenerate the phenolic hydroxyl is a common final step in the synthesis of many C3-modified morphine analogs.

SAR of Derivatives Synthesized from 3-O-Silylated Morphine Intermediates

The use of 3-O-silylated morphine intermediates has enabled the synthesis of a wide array of derivatives with diverse pharmacological profiles. For instance, after protecting the C3-hydroxyl group, modifications at other positions, such as the C6-hydroxyl or the N17-methyl group, can be readily achieved.

One significant area of exploration has been the introduction of various substituents at the C14 position of the morphinan (B1239233) skeleton. The introduction of a 14-methoxy group into oxymorphone, for example, led to a significant increase in binding affinity and agonist potency at the MOR, resulting in a compound that was up to 400-fold more potent than morphine in producing antinociception. nih.gov Further modifications, such as introducing a methyl group at the C5 position of 14-O-methyloxymorphone, retained high MOR affinity while increasing selectivity over delta and kappa opioid receptors. nih.gov

The table below summarizes the opioid receptor binding affinities of some 14-alkoxymorphinan derivatives:

| Compound | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | MOP/DOP Selectivity | MOP/KOP Selectivity |

| Oxymorphone (1) | 0.23 | 19.3 | 20.1 | 84 | 87 |

| 14-O-Methyloxymorphone (2) | 0.08 | 10.2 | 1.8 | 128 | 23 |

| 14-O-Benzyloxymorphone (3) | 0.15 | 2.5 | 1.9 | 17 | 13 |

| 14-Methoxymetopon (4) | 0.11 | 29.8 | 6.2 | 271 | 56 |

Data sourced from nih.gov

Bioisosteric Replacements for the C3-Phenolic Hydroxyl Group and Their Receptor Interactions

Bioisosteric replacement is a strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. cambridgemedchemconsulting.com The C3-phenolic hydroxyl group of morphine is a critical pharmacophore for its analgesic activity, and its bioisosteric replacement has been a subject of intense investigation. nih.gov

One common bioisosteric replacement is the substitution of the hydroxyl group with an amino group (-NH2). mdpi.com For example, the replacement of the 3-OH group of morphine with -NH2 has been shown to have a generally favorable effect on activity. nih.gov Another approach involves fusing a heterocyclic ring, such as a 2-aminothiazole, to the A-ring of morphine as a bioisostere of the phenolic hydroxyl. mdpi.com

The table below shows the opioid receptor binding data for some 3-aminomorphine analogs:

| Compound | µ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) | κ-Receptor Affinity (Ki, nM) |

| 46a | 38 | 11 | 10 |

| 46c | - | - | - |

| 46d | - | - | - |

| 46e | 273 | 41 | 141 |

Data for compounds 46a, 46c, 46d, and 46e show a significant decrease in affinity for all three opioid receptors compared to morphine. However, within this series, analog 46e displayed the highest µ affinity and selectivity. nih.gov

These studies underscore the importance of the C3-phenolic hydroxyl group for high-affinity binding to opioid receptors. While some bioisosteric replacements can maintain or even slightly improve activity, many result in a decrease in affinity, highlighting the specific and sensitive nature of the interaction between this functional group and the opioid receptor. nih.gov

Strategic Approaches in Morphine Alkaloid Synthesis Utilizing Silylated Intermediates

Total Synthesis Endeavors Employing 3-O-Silylated Morphine Analogs as Key Intermediates

While a direct total synthesis of 3-(tert-Butyldimethylsilyl)morphine itself is not the typical endpoint, the use of 3-O-silylated precursors is a recurring theme in modern synthetic approaches. For instance, the protection of a phenolic hydroxyl group as a silyl (B83357) ether allows for chemoselective reactions at other positions of the morphine scaffold. This strategy is crucial for controlling the reactivity of the molecule and directing the formation of key bonds.

Several research groups have reported total syntheses of morphine and related alkaloids, with notable contributions from Evans, Fuchs, Parker, Overman, and others. wikipedia.org These syntheses often involve intricate reaction cascades and stereocontrolled transformations where the strategic use of protecting groups is paramount. nih.govyoutube.comresearchgate.netnih.gov Although specific details on the use of this compound as a key intermediate in every published total synthesis are not always explicitly highlighted, the underlying principle of employing silyl ethers to mask the reactive C3-hydroxyl group is a widely adopted and powerful tool in the synthetic chemist's arsenal.

The following table provides a brief overview of some notable total syntheses of morphine, highlighting the diversity of approaches taken.

| Researcher/Group | Year | Key Features | Overall Yield | Number of Steps |

| Gates | 1952 | First total synthesis, utilized a Diels-Alder reaction. wikipedia.org | 0.06% | 31 |

| Rice | - | Biomimetic approach featuring a Grewe cyclization. wikipedia.org | 30% | 14 |

| Barriault | - | Shortest route to date, but racemic and with low-yielding steps. wikipedia.org | - | 9 |

| Fukuyama (2017) | 2017 | Asymmetric synthesis starting from 7-methoxy-2-tetralone. researchgate.net | - | 18 |

Semi-Synthetic Routes from Natural Morphine via C3-Silylation

Given the challenges and costs associated with the total synthesis of morphine, semi-synthetic approaches starting from naturally abundant morphine or codeine remain a practical and widely used method for producing derivatives. youtube.comnih.gov The selective functionalization of the morphine molecule is key to these strategies, and C3-silylation plays a pivotal role.

The phenolic hydroxyl group at the C3 position of morphine is more acidic and sterically accessible than the allylic hydroxyl group at C6. This difference in reactivity allows for the selective protection of the C3-hydroxyl as a silyl ether. A common reagent for this transformation is tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444). nih.gov

Once the C3 position is protected as 3-O-tert-butyldimethylsilylmorphine, the C6-hydroxyl group can be selectively modified. For example, Davies and colleagues protected the allylic hydroxyl of codeine (the 3-methyl ether of morphine) with a TBDMS group to facilitate Heck-type reactions at the C1 position. nih.gov A similar strategy can be applied to morphine itself. After modification at other sites, the TBDMS group at C3 can be readily removed under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the free phenol. nih.gov

This selective protection-deprotection sequence is a cornerstone of semi-synthesis, enabling the creation of a diverse library of morphine analogs with modified properties. For instance, the synthesis of novel 3-morphine analogues has been achieved by first protecting both hydroxyl groups of morphine with TBDMSCl to yield 3,6-di-O-tert-butyldimethylsilylmorphine. nih.gov This is followed by selective deprotection of the more labile C3-silyl ether and subsequent functionalization. nih.gov

Chemoenzymatic Synthesis Strategies Involving Silylated Precursors

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the power of traditional organic chemistry, has emerged as a powerful approach for the synthesis of complex natural products like morphine. While the direct enzymatic silylation or desilylation of morphine is not a commonly reported strategy, silylated precursors can be valuable substrates for enzymatic transformations.

For example, research into the chemoenzymatic total synthesis of hydromorphone, a derivative of morphine, has utilized oxidative dearomatization and intramolecular cycloaddition sequences. researchgate.net In such multi-step syntheses, the strategic use of protecting groups, including silyl ethers, is crucial for ensuring the compatibility of the substrate with the enzymatic steps and for guiding the desired chemical transformations. The ability to selectively introduce and remove silyl groups allows for the orchestration of complex reaction sequences that would be difficult to achieve otherwise.

Design of Ring Systems and Stereochemical Control Using Silylated Scaffolds (e.g., Intramolecular Heck Cyclizations)

The construction of the intricate pentacyclic ring system of morphine with precise stereochemical control is a major hurdle in its synthesis. Silylated intermediates have proven to be instrumental in achieving this goal, particularly in key ring-forming reactions.

One powerful strategy is the intramolecular Heck reaction, which can be used to form the C-ring of the morphinan (B1239233) skeleton. In this context, a silylated precursor can be designed to position the reacting partners in the correct orientation for cyclization. The silyl group can influence the conformation of the molecule and control the stereochemical outcome of the reaction.

Overman's formal synthesis of morphine, for example, utilized an intramolecular Heck reaction as a key step. youtube.com While the specific details of silyl group involvement in this particular synthesis are not highlighted in the provided context, the general principle of using protecting groups to control reactivity and stereochemistry in such cyclizations is well-established.

Furthermore, silylated scaffolds can be employed in other types of cyclizations. For instance, the use of a silyl enol ether in a diastereoselective aza-Michael reaction has been reported in the enantioselective synthesis of 5-phenylmorphans, which are structurally related to morphine. acs.org This highlights the versatility of silylated intermediates in controlling the formation of new stereocenters during ring construction.

The strategic placement of a silyl group can also facilitate other key transformations. For example, in the synthesis of certain morphine analogs, a silyl group was introduced to protect a double bond via dihydroxylation and subsequent acetonide formation, enabling a subsequent copper-mediated reaction. youtube.com This demonstrates how silylated intermediates can be used to temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule.

Future Research Directions and Unexplored Avenues

Development of Novel Silyl (B83357) Protecting Groups for Morphine Chemistry

The tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups have been instrumental in morphine chemistry, offering robust protection under a variety of reaction conditions while allowing for selective deprotection. For instance, a high-yield method for the synthesis of 6-tert-butyldiphenylsilyloxymorphine involves the bis-silylation of morphine followed by the selective removal of the 3-tert-butyldiphenylsilyl group using catalytic tetrabutylammonium (B224687) fluoride (B91410). nih.gov

However, the future of morphine chemistry could be significantly advanced by the development of novel silyl protecting groups with tailored properties. Research in this area could focus on:

Orthogonality: Designing silyl ethers with unique deprotection conditions that are completely orthogonal to existing protecting groups used in complex natural product synthesis. This would allow for more intricate and efficient multi-step syntheses of complex morphine derivatives.

Fine-tuned Stability: Developing a suite of silyl ethers with a gradient of stabilities towards acidic and basic conditions. This would provide chemists with greater control and flexibility in planning synthetic routes. The relative stability of common silyl ethers generally increases with steric bulk, but new electronic and structural features could be incorporated to fine-tune this property.

Catalyst-Mediated Deprotection: Exploring novel catalytic systems for the selective cleavage of silyl ethers, potentially using transition metals or enzymatic approaches. This could offer milder and more selective deprotection protocols.

The development of such advanced protecting groups would not only benefit morphine chemistry but could also have broader applications in the synthesis of other complex alkaloids and natural products.

Advanced Mechanistic Studies on Catalyst-Controlled Transformations of Silylated Morphine Derivatives

Palladium-catalyzed cross-coupling reactions have proven to be powerful tools for the functionalization of silylated morphine derivatives. For example, the synthesis of 3-amino-3-desoxymorphine derivatives has been achieved via the Pd-catalyzed amination of a morphine 3-trifluoromethylsulfonate substrate, where the 6-OH group was protected with a tert-butyldiphenylsilyl group. nih.gov Similarly, Suzuki-Miyaura reactions have been employed to introduce aryl substituents at the C3 position. nih.gov

Future research should delve deeper into the mechanistic intricacies of these transformations:

Ligand Effects: A systematic investigation into the role of different phosphine (B1218219) ligands (e.g., BINAP, DPPF) on the efficiency and selectivity of cross-coupling reactions on the morphine scaffold. nih.gov Understanding how ligand architecture influences the oxidative addition and reductive elimination steps of the catalytic cycle is crucial for optimizing these reactions.

Substrate-Catalyst Interactions: Detailed kinetic and spectroscopic studies to elucidate the interactions between the silylated morphine substrate and the palladium catalyst. This could reveal key intermediates and transition states, providing insights into the factors that govern reaction outcomes.

Theoretical Modeling: Employing density functional theory (DFT) and other computational methods to model the reaction pathways of catalyst-controlled transformations. Such studies can complement experimental work by providing a molecular-level understanding of the reaction mechanism and guiding the design of more efficient catalytic systems.

A more profound understanding of these reaction mechanisms will enable the development of more robust and versatile synthetic methodologies for the creation of novel morphine analogues.

Integration of Computational Chemistry with Synthetic and Pharmacological Research

The integration of computational chemistry with experimental work is poised to revolutionize the design and discovery of new morphine-based therapeutics. Computational approaches can be used to predict the properties of virtual compounds, prioritize synthetic targets, and rationalize structure-activity relationships (SAR).

Future research in this synergistic field could involve:

Virtual Screening: Utilizing molecular docking and other computational screening techniques to evaluate large virtual libraries of C3-functionalized morphine derivatives for their predicted binding affinity and selectivity at opioid receptors.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of silylated morphine derivatives with their pharmacological activity. These models can guide the design of new compounds with enhanced potency and reduced side effects.

Mechanism of Action Studies: Using molecular dynamics simulations to study the binding modes of novel morphine analogues at opioid receptors. This can provide insights into the molecular determinants of agonist versus antagonist activity and inform the design of functionally selective ligands. For instance, computational studies have been used to design morphine derivatives with altered pKa values to achieve selective binding in the lower pH environment of inflamed tissues. nih.gov

By combining the predictive power of computational chemistry with the practical insights of synthetic and pharmacological research, scientists can accelerate the discovery of next-generation analgesics derived from the morphine scaffold.

Exploration of New Chemical Space via C3-Functionalization of 3-(tert-Butyldimethylsilyl)morphine

The C3-phenolic hydroxyl group of morphine is a critical determinant of its pharmacological activity. The use of this compound as a synthetic intermediate allows for the selective modification of this position, opening up a vast new chemical space for exploration.

Future research directions in this area include:

Novel C3-Aryl and Heteroaryl Analogues: Expanding the scope of Suzuki-Miyaura and other cross-coupling reactions to introduce a wide variety of aryl and heteroaryl substituents at the C3 position. The synthesis of 3-furyl analogues has already shown promise, with selectivity at µ-receptors comparable to morphine. nih.gov

Diverse C3-Amino Derivatives: Building upon the successful synthesis of 3-amino-3-desoxymorphine derivatives, researchers can explore a broader range of amino functionalities, including substituted amines, amides, and sulfonamides. nih.gov

Click Chemistry Approaches: Utilizing "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to attach diverse molecular fragments to the C3 position via a triazole linker. This modular approach allows for the rapid generation of large and diverse libraries of morphine analogues for pharmacological screening.

Pharmacological Evaluation: Thoroughly characterizing the in vitro and in vivo pharmacological properties of these novel C3-functionalized derivatives to identify compounds with improved analgesic efficacy, reduced side effects (such as respiratory depression and dependence), and novel pharmacological profiles (e.g., biased agonism).

The exploration of this new chemical space holds the potential to uncover novel opioid ligands with superior therapeutic properties, ultimately addressing the ongoing need for safer and more effective pain management.

Q & A

Q. What is the role of tert-butyldimethylsilyl (TBS) protection in synthesizing 3-(tert-Butyldimethylsilyl)morphine?

The TBS group is introduced to protect hydroxyl (-OH) groups during synthesis, preventing unwanted side reactions (e.g., oxidation or undesired nucleophilic attacks). For example, TBSCl (tert-butyldimethylsilyl chloride) is commonly used in the presence of imidazole to selectively protect hydroxyl groups, as demonstrated in the synthesis of related silyl-protected intermediates . This step ensures regioselectivity and stability during subsequent reactions.

Q. How is column chromatography optimized for purifying silyl-protected intermediates like this compound?

Column chromatography is critical for isolating silyl-protected compounds. Key parameters include:

Q. What spectroscopic methods are used to confirm the structure of silyl-protected morphine derivatives?

- NMR : H and C NMR identify proton environments and verify silyl group attachment (e.g., tert-butyl signals at δ 0.8–1.2 ppm).

- HRESIMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline intermediates .

Advanced Research Questions

Q. How do reaction conditions (e.g., time, catalysts) influence the yield of this compound?

Extended reaction times (e.g., 3 days at room temperature) are often required for complete silylation, as seen in analogous phosphazene syntheses . Catalysts like DMAP (4-dimethylaminopyridine) enhance esterification efficiency when coupling silylated intermediates with carboxylic acids, reducing side-product formation .

Q. Table 1: Optimization of Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Time | 72 hours (room temperature) | Maximizes conversion | |

| Catalyst System | DMAP/EDCl | Reduces hydrolysis | |

| Solvent | Dry THF | Prevents silyl cleavage |

Q. How can researchers resolve contradictions in purity assessments between HPLC and TLC?

Discrepancies arise due to differing detection limits:

- TLC : May fail to resolve closely related impurities (e.g., desilylated byproducts).

- HPLC-MS : Provides higher sensitivity for low-abundance impurities (e.g., hydrolyzed derivatives at m/z +18 Da).

Cross-validation with F NMR (if applicable) or spiking experiments with reference standards can clarify ambiguities .

Q. What strategies mitigate silyl group instability during storage or handling?

Q. How do steric effects of the TBS group influence the pharmacological activity of this compound?

The bulky TBS group alters morphine’s receptor-binding kinetics. Computational docking studies suggest:

- Reduced affinity for μ-opioid receptors due to steric hindrance.

- Enhanced metabolic stability by shielding the 3-OH group from glucuronidation enzymes.

Experimental validation requires in vitro assays (e.g., competitive binding with radiolabeled ligands) .

Methodological Challenges and Solutions

Q. How are regioselectivity challenges addressed when protecting multiple hydroxyl groups in morphine derivatives?

- Stepwise protection : Use orthogonal protecting groups (e.g., TBS for 3-OH, acetyl for 6-OH).

- pH control : Selective deprotection under mild acidic conditions (e.g., TBAF·3HO for TBS removal without affecting other groups) .

Q. What advanced techniques validate the stereochemical integrity of this compound?

- Chiral HPLC : Separates enantiomers using cellulose-based columns.

- VCD (Vibrational Circular Dichroism) : Confirms absolute configuration without crystallization.

- NOESY NMR : Correlates spatial proximity of protons to verify stereochemistry .

Q. How can researchers troubleshoot low yields in multi-step syntheses of silylated morphine analogs?

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., via HRESIMS).

- Byproduct analysis : Use LC-MS to identify side reactions (e.g., over-silylation at 6-OH).

- Catalyst screening : Test alternatives to EDCl (e.g., DCC or HATU) for coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.